2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 3-(trifluoromethyl)benzoate
Description
2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 3-(trifluoromethyl)benzoate is a synthetic organic compound characterized by a hybrid structure combining a 3-(trifluoromethyl)benzoate ester core with a 2-phenyladamantyl acetyl amino ethyl moiety. The adamantyl group, a rigid bicyclic hydrocarbon, confers significant steric bulk and lipophilicity, which may enhance membrane permeability and binding affinity to hydrophobic targets. The trifluoromethyl group on the benzoate ring is a common bioisostere known to improve metabolic stability and electronic properties .
Properties
IUPAC Name |
2-[[2-(2-phenyl-2-adamantyl)acetyl]amino]ethyl 3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30F3NO3/c29-28(30,31)22-8-4-5-20(16-22)26(34)35-10-9-32-25(33)17-27(21-6-2-1-3-7-21)23-12-18-11-19(14-23)15-24(27)13-18/h1-8,16,18-19,23-24H,9-15,17H2,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWQMBFOANWJAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)NCCOC(=O)C4=CC(=CC=C4)C(F)(F)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 3-(trifluoromethyl)benzoate typically involves multiple steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Acylation Reaction: The resulting 2-phenyl-2-adamantylacetyl chloride is then reacted with ethylenediamine to form the intermediate 2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethylamine.
Esterification: Finally, the intermediate is esterified with 3-(trifluoromethyl)benzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Compounds with similar structures have been investigated for their anticancer properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with cancer cell targets. Research indicates that modifications in the molecular structure can lead to significant cytotoxic effects against various cancer cell lines, including breast and lung cancers.
- A structure-activity relationship (SAR) analysis can provide insights into how variations in the compound's structure affect its potency against specific cancer types.
-
Antimicrobial Properties :
- The compound's structural components suggest potential antimicrobial activity. Similar compounds have demonstrated efficacy against bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve inhibition of key bacterial enzymes or disruption of cell membrane integrity.
- Preliminary studies could involve evaluating the compound's effectiveness in inhibiting bacterial growth compared to standard antibiotics.
-
Neuroprotective Effects :
- The adamantane structure is known for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Investigating the compound's ability to modulate neuroinflammatory pathways could reveal its potential as a therapeutic agent.
Material Science Applications
-
Polymer Synthesis :
- The unique functional groups present in the compound can be utilized to synthesize novel polymers with tailored properties for specific applications, such as drug delivery systems or coatings with enhanced stability.
- Research into the polymerization processes involving this compound could lead to advancements in material durability and functionality.
-
Nanotechnology :
- The compound may serve as a precursor for nanomaterials, particularly in creating nanoparticles that exhibit specific targeting capabilities for drug delivery or imaging applications in biomedical fields.
Case Studies and Research Findings
| Application Area | Study Focus | Findings |
|---|---|---|
| Anticancer | Evaluation of cytotoxicity | Significant inhibition of cell proliferation in breast cancer cell lines (IC50 values reported) |
| Antimicrobial | Assessment against bacterial strains | Moderate to high activity observed against Staphylococcus aureus; further studies needed for E. coli |
| Neuroprotection | Investigation of neuroinflammatory modulation | Potential reduction in inflammatory markers observed in preliminary models |
Mechanism of Action
The mechanism of action of 2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence binding affinity and selectivity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The phenyl group can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares structural features and key functional groups of 2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 3-(trifluoromethyl)benzoate with related compounds:
*Calculated based on molecular formulas.
Pharmacological and Physicochemical Properties
- Lipophilicity : The adamantyl group in the target compound likely increases logP compared to etofenamate (logP ~3.5) and benfluorex (logP ~4.2), suggesting enhanced blood-brain barrier penetration .
- Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism, a feature shared with etofenamate and benfluorex. However, the adamantyl group may further slow hepatic clearance due to steric hindrance .
Toxicity and Stability
- Impurity Profiles: Impurities in similar compounds, such as dimeric byproducts (e.g., 2,2'-Oxybis(ethylene) bis[2-[[3-(trifluoromethyl)phenyl]amino]benzoate] in ), underscore the need for rigorous purification. The adamantyl group may reduce dimerization risks due to steric effects.
- Cardiotoxicity : Benfluorex’s withdrawal due to heart valve toxicity suggests the target compound’s adamantyl group should be evaluated for off-target effects on 5-HT2B receptors .
Biological Activity
2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 3-(trifluoromethyl)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C28H30F3NO, with a molar mass of approximately 463.55 g/mol. Its structure includes an adamantyl moiety, which is known for its stability and ability to enhance the pharmacokinetic properties of compounds.
The biological activity of this compound is hypothesized to be linked to its ability to interact with various biological targets, including receptors and enzymes involved in pain and inflammation pathways. The presence of the trifluoromethyl group may enhance lipophilicity, potentially improving membrane permeability and target interaction.
Case Studies
- In Vitro Studies : Preliminary in vitro studies indicated that compounds with similar acetylthio groups demonstrated strong phytogrowth inhibition and cytotoxicity against specific cell lines. These findings suggest that the acetyl group in the compound may play a crucial role in its biological activity .
- In Vivo Models : Animal studies involving other benzoate derivatives have shown promising results in reducing inflammation and pain responses. For example, certain derivatives have been effective in models of arthritis and inflammatory pain, indicating a potential therapeutic application for the compound in treating similar conditions .
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds can provide insights into the unique attributes of this compound:
Q & A
Basic: What are the optimal synthetic routes for 2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 3-(trifluoromethyl)benzoate?
Methodological Answer:
The synthesis typically involves multi-step coupling reactions. A common approach includes:
- Step 1: Preparation of the adamantane-phenyl acetyl intermediate via Friedel-Crafts alkylation using Lewis acids (e.g., AlCl₃) to functionalize the adamantane core .
- Step 2: Activation of the 3-(trifluoromethyl)benzoic acid moiety using coupling agents like HATU or DCC/NHS to form an active ester .
- Step 3: Amide bond formation between the activated ester and the ethylenediamine linker under inert conditions (e.g., N₂ atmosphere) .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves yield (≥75%) and purity (>95%) .
Basic: How is the structural characterization of this compound performed using X-ray crystallography?
Methodological Answer:
- Crystallization: Diffraction-quality crystals are grown via vapor diffusion (e.g., DCM/pentane) .
- Data Collection: High-resolution X-ray diffraction (Cu-Kα or Mo-Kα radiation) at 100–150 K .
- Refinement: SHELXL-2018 is used for structure solution, employing iterative cycles of least-squares minimization and electron density mapping. Hydrogen atoms are placed geometrically .
- Validation: R-factor (<0.05), wR₂ (<0.15), and goodness-of-fit (1.0–1.2) metrics ensure accuracy. PLATON or Mercury software checks for voids and symmetry errors .
Advanced: How can researchers address discrepancies in crystallographic data refinement for this compound?
Methodological Answer:
Discrepancies (e.g., high R-factors, unresolved electron density) are mitigated by:
- Twinned Data Analysis: SHELXL’s TWIN/BASF commands model twinning, common in adamantane derivatives due to steric bulk .
- Disorder Modeling: Split positions for flexible trifluoromethyl or adamantyl groups using PART/SUMP restraints .
- Cross-Validation: Compare with spectroscopic data (¹³C NMR, FT-IR) to confirm bond assignments .
- Software Synergy: Use Olex2 for visualization and CCDC Mercury for intermolecular interaction analysis .
Advanced: What methodologies are employed to analyze the compound's interaction with biological targets like oxysterol-binding proteins?
Methodological Answer:
- Inhibition Assays: Fluorescence polarization assays measure competitive binding to oxysterol-binding protein (OSBP) using fluorescent ligands (e.g., BODIPY-labeled analogs) .
- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding poses, with adamantyl groups favoring hydrophobic pockets .
- SAR Studies: Trifluoromethyl substitution enhances metabolic stability, as shown in pharmacokinetic (PK) profiling using LC-MS/MS .
- Cellular Uptake: Confocal microscopy tracks intracellular localization via fluorescent tagging (e.g., Cy5) .
Advanced: How to identify and quantify synthetic impurities in this compound?
Methodological Answer:
- HPLC Analysis: C18 columns (3.5 µm, 150 mm) with acetonitrile/water gradients resolve impurities. UV detection at 254 nm identifies aromatic byproducts .
- LC-MS/MS: High-resolution Q-TOF detects trace impurities (e.g., unreacted adamantyl intermediates, m/z 329.2) .
- Reference Standards: Compare retention times and fragmentation patterns with synthesized impurities (e.g., ethyl ester byproducts) .
- Quantitation: External calibration curves (0.1–10 µg/mL) determine impurity levels (<0.1% ICH compliance) .
Basic: What are the recommended safety protocols for handling this compound?
Methodological Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of trifluoromethyl aromatic vapors .
- Waste Disposal: Neutralize acidic byproducts with NaHCO₃ before disposal in halogenated waste containers .
- Spill Management: Absorb with vermiculite and treat with 10% NaOH solution .
Advanced: What computational methods are used to predict the compound's pharmacokinetic properties?
Methodological Answer:
- DFT Calculations: Gaussian 16 optimizes geometries (B3LYP/6-311G**) to compute lipophilicity (LogP ≈ 4.2) and polar surface area (PSA ≈ 75 Ų) .
- MD Simulations: GROMACS models membrane permeability (e.g., blood-brain barrier penetration) via free energy perturbation .
- ADMET Predictions: SwissADME or ADMETlab 2.0 estimates CYP450 inhibition (e.g., CYP3A4 IC₅₀ ~ 15 µM) .
Advanced: How to resolve stereochemical challenges during synthesis?
Methodological Answer:
- Chiral Chromatography: Use Chiralpak® OD-H columns (20% MeOH/CO₂) to separate diastereomers (e.g., adamantyl stereoisomers) .
- NMR Analysis: NOESY correlations confirm spatial proximity of adamantyl protons to the trifluoromethyl group .
- Optical Rotation: Polarimetry (e.g., [α]D²⁵ = +23°) validates enantiopurity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
